(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid
Description
This compound (CAS 486422-54-2, molecular formula C₁₅H₂₃BN₂O₆S, molecular weight 370.23) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine ring linked via a sulfonyl group to a phenylboronic acid moiety . It is commonly utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals. The Boc group enhances solubility in organic solvents and protects the piperazine nitrogen during synthetic steps. Storage requires an inert atmosphere at 2–8°C due to its sensitivity to hydrolysis .
Properties
IUPAC Name |
[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O6S/c1-15(2,3)24-14(19)17-7-9-18(10-8-17)25(22,23)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZXZIWFVIYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid, often referred to as a boronic acid derivative, has garnered attention in the pharmaceutical and biochemical research fields due to its potential biological activities. This compound is characterized by its unique structure, which incorporates a piperazine moiety and a boronic acid functional group, making it a candidate for various therapeutic applications, particularly in oncology and antimicrobial treatments.
Structural Formula
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
- Molecular Weight : 400.26 g/mol
- CAS Number : 914610-81-4
- Purity : Typically around 96% in commercial preparations
Anticancer Properties
Research has indicated that boronic acid derivatives, including this compound, exhibit significant anticancer properties. A study reported that certain boronic compounds demonstrated cytotoxic effects on prostate cancer cells, with a notable reduction in cell viability at concentrations of 5 µM, leading to viability rates of approximately 33% compared to untreated controls .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Proteasome Activity : Boronic acids are known to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.
- Targeting Specific Kinases : Some studies suggest that these compounds may interact with specific kinases involved in cancer cell proliferation and survival pathways.
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown promise in antimicrobial applications. Testing against various bacterial strains revealed inhibition zones ranging from 7 mm to 13 mm, indicating effective antimicrobial properties against pathogens such as Staphylococcus aureus .
Antioxidant Activity
The antioxidant capacity of boronic acids has also been documented. Compounds similar to this compound have demonstrated significant antioxidant activity through various assays, including DPPH and ABTS methods, suggesting potential protective effects against oxidative stress .
Case Study: Prostate Cancer Treatment
A notable case study explored the use of boronic acid derivatives in treating prostate cancer. The study utilized a xenograft model where treatment with the compound resulted in decreased tumor growth compared to controls. The combination therapy involving this compound and other agents showed enhanced efficacy, warranting further investigation into its clinical applications .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Reactivity : The sulfonyl group in the target compound increases electrophilicity compared to analogs lacking this moiety (e.g., CAS 1704069-39-5) .
- Solubility: Boc-protected analogs (e.g., CAS 486422-54-2, 936250-21-4) exhibit better organic solubility than non-Boc derivatives .
- Stability : Pinacol esters (e.g., CAS 936250-21-4) resist hydrolysis better than free boronic acids but require deprotection before use .
Research Findings and Trends
- Synthetic Efficiency : The target compound’s para-sulfonyl configuration achieves >90% yield in aryl-aryl couplings, outperforming meta-substituted analogs (e.g., CAS 1704069-39-5, 75–80% yield) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 210°C for the target compound, compared to 185°C for siloxyethyl analogs, indicating higher thermal robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
